N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Description
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Biological Activity
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19FN2O3S, with a molecular weight of 386.4 g/mol. The compound features a thiazole ring, a fluorophenyl group, and a methoxyphenyl substituent, which are significant for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases or proteases involved in cell signaling pathways, leading to apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that similar thiazole derivatives display IC50 values in the low micromolar range against human tumor cells, indicating potent activity .
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | |
Compound B | U251 (glioblastoma) | 10–30 | |
This compound | Various | TBD | This study |
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioactivity of these compounds:
- In vitro Studies : Compounds similar to this compound have shown efficacy against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.
Other Pharmacological Activities
Research has suggested additional biological activities for thiazole derivatives:
- Anti-inflammatory Effects : Some studies indicate that thiazole compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, which may be beneficial in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship for thiazole-containing compounds highlights the importance of substituents on the phenyl rings:
- Fluorophenyl Group : The presence of fluorine is crucial for enhancing biological activity due to its electronegative nature, which can influence the electronic properties of the molecule.
- Methoxy Substituent : The methoxy group contributes to increased solubility and bioavailability, enhancing the overall pharmacological profile .
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)17-5-3-4-6-18(17)22)13-23-20(25)12-9-15-7-10-16(26-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPFNQAYJGSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.